
1-(3-Methylphenyl)ethanamine
Vue d'ensemble
Description
1-(3-Methylphenyl)ethanamine is a chemical compound that belongs to the class of organic compounds known as ethanamines. It is characterized by the presence of an ethylamine group attached to a methyl-substituted phenyl ring. Although the provided papers do not directly discuss 1-(3-Methylphenyl)ethanamine, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of similar structures.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carbon-nitrogen bonds through reactions such as the aza-Michael addition, as seen in the synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine . Another method includes reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride to produce 3-hydroxy-3H-indole-3-ethanamines . These methods highlight the versatility of ethanamines in chemical synthesis and suggest possible synthetic routes for 1-(3-Methylphenyl)ethanamine.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Methylphenyl)ethanamine can be determined using techniques such as X-ray diffraction (XRD) and computational methods like Density Functional Theory (DFT) . For instance, the molecular packing of (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine was found to be compact and dense, with significant distortion due to the stereogenic carbon atom . Such analyses are crucial for understanding the three-dimensional arrangement and electronic properties of the molecules.
Chemical Reactions Analysis
The reactivity of ethanamines can be inferred from the synthesis of related compounds. For example, the aza-Michael addition approach is used to synthesize N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine under microwave conditions . Additionally, the Ullmann reaction, although not directly related to ethanamines, shows the complexity of reactions involving phenyl groups and the potential for unexpected by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(3-Methylphenyl)ethanamine can be diverse. For instance, the photoluminescence analysis of enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine revealed blue and green emission bands, indicating its potential use in optical applications . The HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide insights into the electronic properties and charge distribution within the molecules . These properties are essential for predicting the behavior of 1-(3-Methylphenyl)ethanamine in various chemical environments.
Applications De Recherche Scientifique
Synthesis Applications
Pharmacological Studies
In neurochemical pharmacology, derivatives of N-benzylphenethylamines, which are structurally related to 1-(3-Methylphenyl)ethanamine, have been shown to act as high-potency agonists at 5-HT2A receptors. These compounds, due to their hallucinogenic activity with little psychostimulant activity, have been the subject of study for understanding the mechanisms of action of new psychoactive substances (A. Eshleman et al., 2018).
Catalysis Research
In catalysis, chiral (pyridyl)imine nickel(ii) complexes, derived from molecules structurally similar to 1-(3-Methylphenyl)ethanamine, have shown moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones. Despite low enantiomeric excess, this research opens up new possibilities for catalytic applications using such complexes (Robert T. Kumah et al., 2019).
DNA Interaction Studies
Cu(II) complexes involving tridentate ligands, akin to the structural framework of 1-(3-Methylphenyl)ethanamine, have demonstrated significant DNA binding propensity and nuclease activity, leading to minor structural changes in calf thymus DNA. These findings are crucial for developing new therapeutic agents based on metal complexes with specific DNA interactions (Pankaj Kumar et al., 2012).
Toxicology and Safety Assessment
Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, compounds structurally related to 1-(3-Methylphenyl)ethanamine, highlights the significance of understanding the metabolic pathways and potential drug-drug interactions for substances with similar structural motifs (L. M. Nielsen et al., 2017).
Safety And Hazards
Orientations Futures
The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results . (1R)-(3-methylphenyl)ethanamine synthesized by green, facile and novel enzymatic approach with an optimized process could be used for synthesis of different active pharma entities .
Propriétés
IUPAC Name |
1-(3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMHAFOUAKOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398627 | |
| Record name | 1-(3-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)ethanamine | |
CAS RN |
70138-19-1 | |
| Record name | 1-(3-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



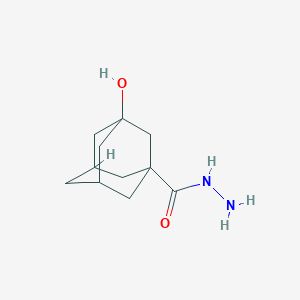
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

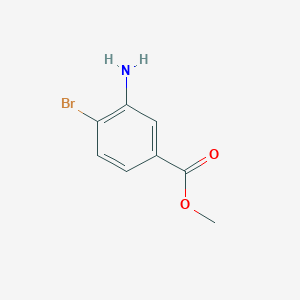
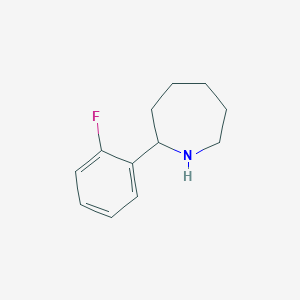

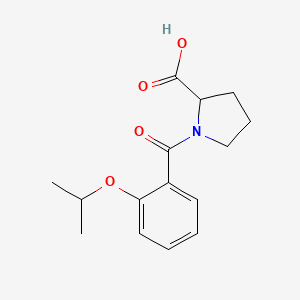
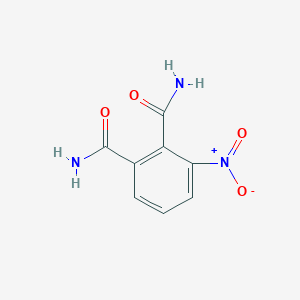
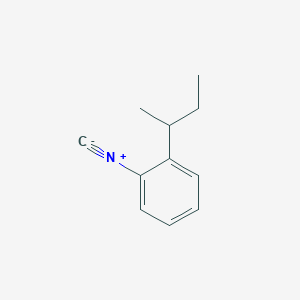
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)



